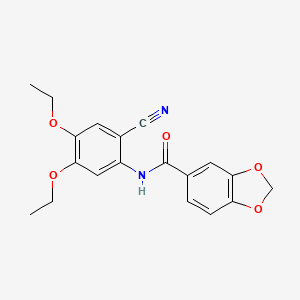![molecular formula C26H18N4O3 B3612234 7-biphenyl-4-yl-1-methyl-6-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3612234.png)
7-biphenyl-4-yl-1-methyl-6-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
Vue d'ensemble
Description
7-biphenyl-4-yl-1-methyl-6-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione, commonly known as BPO-27, is a novel compound with potential therapeutic applications. The compound has been synthesized using a unique method and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
BPO-27 exerts its therapeutic effects by inhibiting the activity of protein kinases, which play a crucial role in cell signaling and regulation. The compound binds to the ATP-binding site of the protein kinases and prevents them from phosphorylating their substrates. This, in turn, inhibits the growth and proliferation of cancer cells and reduces inflammation.
Biochemical and Physiological Effects:
BPO-27 has shown significant biochemical and physiological effects in various studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. BPO-27 has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Studies have also shown that BPO-27 can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BPO-27 has several advantages for lab experiments. It is a highly pure compound with a well-defined structure, which makes it easy to study its mechanism of action. BPO-27 is also stable under various experimental conditions, which makes it suitable for long-term studies. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
BPO-27 has shown significant potential for therapeutic applications, and future studies should focus on its clinical development. Further studies are needed to determine the optimal dosage and administration route of BPO-27. Studies should also investigate the potential side effects of the compound and its interactions with other drugs. Future research should also focus on developing more potent and selective analogs of BPO-27 for improved therapeutic efficacy.
Applications De Recherche Scientifique
BPO-27 has shown potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have also shown that BPO-27 can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. BPO-27 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-methyl-8-phenyl-7-(4-phenylphenyl)purino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O3/c1-29-23-21(24(31)28-25(29)32)30-20(18-10-6-3-7-11-18)22(33-26(30)27-23)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h2-15H,1H3,(H,28,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYJXBBYWKKDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C(=C(OC3=N2)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(phenylsulfonyl)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3612172.png)

![dimethyl 5-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-1-yl}isophthalate](/img/structure/B3612185.png)
![2-{4-[chloro(difluoro)methoxy]phenyl}-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B3612191.png)
![3-amino-N-[4-(cyanomethyl)phenyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3612194.png)
![3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3612200.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3612201.png)
![N-(4-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B3612213.png)

![2-[(3-methoxyphenyl)amino]-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3612230.png)
![2-{[1-(2-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3612231.png)
![3-amino-N-benzyl-N-ethyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3612232.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3612237.png)